molecular formula C6H7NO2S2 B13550888 5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13550888
M. Wt: 189.3 g/mol
InChI Key: BPNCBJFIFVKUAA-ONEGZZNKSA-N
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Description

5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of ethoxymethylidene derivatives with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as 2-sulfanylidene-1,3-thiazolidin-4-one and 5-(methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.

Uniqueness

  • The presence of the ethoxymethylidene group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

(5E)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3+

InChI Key

BPNCBJFIFVKUAA-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)NC(=S)S1

Canonical SMILES

CCOC=C1C(=O)NC(=S)S1

Origin of Product

United States

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